N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core substituted with 5,6-dimethyl groups, a pyrazole carboxamide moiety, and a morpholinoethyl side chain. The hydrochloride salt enhances its solubility in aqueous media, which is critical for pharmacological applications. Its molecular formula is C₂₀H₂₇ClN₅O₂S (molecular weight: 460.0 g/mol). The compound’s structure integrates key pharmacophoric elements: the benzothiazole ring (implicated in kinase inhibition and receptor modulation), the pyrazole group (a bioisostere for amide bonds), and the morpholine moiety (improving solubility and metabolic stability).
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-14-12-16-18(13-15(14)2)28-20(22-16)25(7-6-24-8-10-27-11-9-24)19(26)17-4-5-21-23(17)3;/h4-5,12-13H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHINXRUHTZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride exerts its effects likely involves interactions with specific molecular targets These could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is closely related to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 1189727-02-3, molecular weight: 408.0 g/mol, formula: C₁₉H₂₆ClN₅OS) . The table below highlights critical distinctions:
| Parameter | Main Compound | Analog (CAS 1189727-02-3) |
|---|---|---|
| Benzothiazole Substitution | 5,6-Dimethyl | 6-Methyl |
| Side Chain | 2-Morpholinoethyl (C₄H₈NO) | 2-Diethylaminoethyl (C₆H₁₄N) |
| Molecular Formula | C₂₀H₂₇ClN₅O₂S | C₁₉H₂₆ClN₅OS |
| Molecular Weight | 460.0 g/mol | 408.0 g/mol |
| Polarity | Higher (morpholine oxygen enhances hydrogen bonding) | Lower (diethylamino group is hydrophobic) |
Pharmacological Implications
- Solubility: The morpholinoethyl side chain introduces a polar oxygen atom, improving aqueous solubility over the diethylaminoethyl group, which may reduce aggregation in biological systems .
- Metabolic Stability: Morpholine rings are less prone to oxidative metabolism compared to diethylamino groups, suggesting improved pharmacokinetic profiles for the main compound.
Research Findings and Limitations
- In Silico Studies : Molecular docking simulations suggest the main compound exhibits stronger binding affinity to kinase domains (e.g., EGFR) due to enhanced van der Waals interactions from the 5,6-dimethyl groups.
- Toxicity Data: No in vivo toxicity data are available for either compound, though in vitro assays on analogs indicate moderate cytotoxicity (IC₅₀: 10–50 μM in cancer cell lines).
- Gaps : Experimental validation of solubility, metabolic stability, and target engagement is lacking. The absence of crystallographic data (e.g., SHELX-refined structures) limits atomic-level mechanistic insights .
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : Known for various biological activities.
- Pyrazole ring : Associated with diverse pharmacological effects.
- Morpholino group : Enhances solubility and biological availability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
Target Enzymes
Research indicates that this compound may inhibit enzymes involved in critical biochemical pathways:
- Monoamine Oxidase (MAO) : Involved in neurotransmitter degradation, which has implications for neurodegenerative diseases.
- Butyrylcholinesterase (BuChE) : Plays a role in the hydrolysis of acetylcholine, impacting cognitive function.
Biological Activities
The compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of benzo[d]thiazole compounds, including this one, can exhibit antimicrobial properties against various pathogens. The inhibition of cell wall synthesis in bacteria like Mycobacterium tuberculosis has been noted as a significant mechanism.
2. Neuroprotective Effects
Recent studies highlight the potential neuroprotective effects of the compound, particularly through the inhibition of MAO-B and BuChE.
| Compound | MAO-B Inhibition (%) | BuChE IC50 (μM) |
|---|---|---|
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide | 60.10% at 100 μM | 15.12 |
| Control Compound | 66.30% at 100 μM | 12.33 |
3. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- A study published in PubMed examined the structure-activity relationship of pyrazole derivatives, noting that modifications to the benzo[d]thiazole core significantly affected their biological efficacy .
- Another study focused on the synthesis and evaluation of similar compounds as dual inhibitors for MAO-B and BuChE, demonstrating promising results for neurodegenerative disease treatment .
Q & A
Q. How can researchers optimize the synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride to improve yield and purity?
- Methodological Answer : The synthesis of structurally similar pyrazole-thiazole hybrids (e.g., Compound 4 in ) involves coupling chloroacetamide derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF). To optimize this compound, researchers should:
- Use DMF as a solvent to enhance solubility of intermediates ().
- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted morpholinoethylamine.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the pyrazole and benzothiazole rings (e.g., methyl groups at positions 5,6 on the benzothiazole) ().
- IR Spectroscopy : Verify carbonyl (C=O) and secondary amine (N-H) stretches (e.g., 1650–1700 cm⁻¹ for carboxamide) ().
- LC-MS : Validate molecular weight (e.g., m/z ~500 for the free base) and assess purity (>95% by peak integration) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Use DMSO as a primary solvent (≤1% v/v) to avoid precipitation in aqueous buffers.
- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring ().
- For pH-sensitive assays, buffer systems (PBS, pH 7.4) should be pre-equilibrated to prevent hydrolysis of the morpholinoethyl group .
Advanced Research Questions
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Replace the morpholinoethyl group with piperazine or pyrrolidine derivatives (see for thiazole-amine analogs) to assess impact on target binding.
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on the benzothiazole moiety’s hydrophobic pocket occupancy ().
- Pharmacophore Mapping : Compare with known inhibitors (e.g., imidazole-thiazole hybrids in ) to identify critical hydrogen-bonding and π-π stacking motifs .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Methodological Answer :
- Animal Models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., deuterated analogs) to measure Cmax, Tmax, and AUC.
- Tissue Distribution : Analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration and off-target accumulation ().
Q. What experimental approaches resolve contradictions in biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Use a single cell line (e.g., HEK293) and control compounds (e.g., staurosporine for kinase assays) to minimize variability ().
- Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) in triplicate to calculate robust IC50 values.
- Off-Target Screening : Test against related enzymes (e.g., P450 isoforms) to identify confounding interactions .
Q. How can environmental fate studies be structured to assess this compound’s ecological impact?
- Methodological Answer :
- Abiotic Degradation : Expose to UV light (254 nm) and analyze photoproducts via HRMS to identify persistent metabolites ().
- Biodegradation : Use activated sludge models (OECD 301F) to measure half-life under aerobic conditions.
- Bioaccumulation : Calculate logP (predicted ~3.5) and compare with EPA guidelines for prioritization .
Q. What methods validate synergistic effects with other therapeutics in combinatorial studies?
- Methodological Answer :
- Isobolographic Analysis : Combine with standard drugs (e.g., doxorubicin) at fixed molar ratios to calculate combination indices (CI <1 indicates synergy).
- RNA Sequencing : Profile gene expression changes in treated cells to identify pathways modulated by the combination ().
- In Vivo Efficacy : Use xenograft models to compare tumor regression rates between monotherapy and combination arms .
Q. How can degradation pathways be mapped under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours.
- HRMS/MS Fragmentation : Identify cleavage products (e.g., morpholinoethyl group hydrolysis) to propose degradation mechanisms.
- Stability-Indicating Assays : Validate HPLC methods to separate parent compound from degradants .
Q. What computational tools predict metabolic liabilities of this compound?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use ADMET Predictor™ or Schrödinger’s Metabolite to identify sites of oxidation (e.g., benzothiazole methyl groups).
- Derek Nexus : Screen for structural alerts (e.g., thiazole ring potential for idiosyncratic toxicity).
- MD Simulations : Model interactions with CYP3A4 to predict first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
